N-Acetylpuromycin

Description

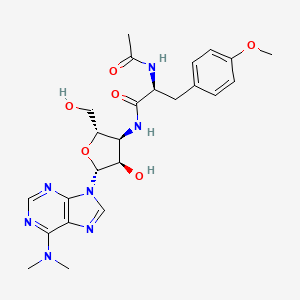

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-acetamido-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N7O6/c1-13(33)28-16(9-14-5-7-15(36-4)8-6-14)23(35)29-18-17(10-32)37-24(20(18)34)31-12-27-19-21(30(2)3)25-11-26-22(19)31/h5-8,11-12,16-18,20,24,32,34H,9-10H2,1-4H3,(H,28,33)(H,29,35)/t16-,17+,18+,20+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADKVYSQIGJMFP-IYRMOJGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC2C(OC(C2O)N3C=NC4=C3N=CN=C4N(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)N[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C3N=CN=C4N(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Acetylpuromycin vs. Puromycin: A Technical Guide to Chemical Structure and Biological Function

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of N-Acetylpuromycin and its parent compound, puromycin (B1679871). Delving into their distinct chemical structures, this document elucidates the profound impact of a single acetyl group on their biological activities, particularly concerning protein synthesis and cell signaling. This guide offers detailed experimental protocols and quantitative data to empower researchers in their scientific endeavors.

Core Structural Differences and Physicochemical Properties

The fundamental distinction between puromycin and this compound lies in the presence of an acetyl group on the α-amino group of the O-methyl-L-tyrosine moiety in this compound. This seemingly minor modification dramatically alters the molecule's chemical properties and biological function.

Puromycin is an aminonucleoside antibiotic produced by the bacterium Streptomyces alboniger.[1] Its structure comprises a dimethyladenosine linked to an O-methyl-L-tyrosine via an amide bond.[2] this compound is the enzymatically modified product of puromycin, a reaction catalyzed by puromycin N-acetyltransferase (PAC).[2] This enzyme transfers an acetyl group from acetyl-CoA to the primary amine of puromycin's amino acid portion.[2]

Below is a table summarizing the key physicochemical properties of both compounds.

| Property | Puromycin | This compound | Reference |

| Molecular Formula | C22H29N7O5 | C24H31N7O6 | [2][3] |

| Molecular Weight | 471.51 g/mol | 513.55 g/mol | [2][3] |

| IUPAC Name | (2S)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide | (2S)-2-acetamido-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide | [2][3] |

Mechanism of Action: A Tale of Two Molecules

The acetylation of puromycin completely abrogates its primary biological function: the inhibition of protein synthesis.

Puromycin: A Potent Inhibitor of Protein Synthesis

Puromycin acts as a structural analog of the 3' end of aminoacyl-tRNA.[1][2] This mimicry allows it to enter the A-site of the ribosome during translation.[2] The free amino group of puromycin's amino acid moiety participates in the peptidyl transferase reaction, forming a peptide bond with the nascent polypeptide chain.[2] However, due to the stable amide bond within the puromycin molecule (in contrast to the ester bond in tRNA), the newly formed peptidyl-puromycin is released from the ribosome, leading to premature termination of translation.[1][2] This mechanism is effective in both prokaryotic and eukaryotic cells.[1]

This compound: An Inactive Analog with Novel Functions

The acetylation of the α-amino group in this compound prevents it from participating in the peptidyl transferase reaction. Consequently, this compound does not inhibit protein synthesis and does not bind to ribosomes.[4] This inactivation is the basis for puromycin resistance in cells expressing the pac gene, which encodes the puromycin N-acetyltransferase enzyme.

While inactive as a translation inhibitor, this compound has been shown to possess its own biological activities, notably in the regulation of the Transforming Growth Factor-β (TGF-β) signaling pathway.[4]

Quantitative Comparison of Biological Activity

The most striking quantitative difference between puromycin and this compound is their effect on protein synthesis.

| Compound | Assay System | IC50 / Effect | Reference |

| Puromycin | Rabbit Reticulocyte Lysate (in vitro) | 9 µM | |

| Puromycin | E. coli cell-free system (in vitro) | 17 µM | |

| Puromycin | Artemia salina cysts (in vitro) | 69 µM | |

| Puromycin | NIH/3T3 cell cytotoxicity | 3.96 µM | |

| This compound | Protein Synthesis | Does not inhibit | [4] |

| This compound | TGF-β Signaling | Promotes | [4] |

This compound and the TGF-β Signaling Pathway

This compound has been demonstrated to promote TGF-β signaling by downregulating the expression of the transcriptional co-repressors SnoN and Ski.[4] These proteins are negative regulators of the TGF-β pathway. They act by binding to the Smad protein complexes, which are the central mediators of TGF-β signaling, thereby inhibiting the transcription of TGF-β target genes.

By reducing the levels of SnoN and Ski, this compound effectively removes these brakes on the signaling cascade, leading to enhanced TGF-β-mediated gene expression.

Experimental Protocols

In Vitro Translation Inhibition Assay

This protocol is designed to quantitatively assess the inhibition of protein synthesis by a given compound using a commercially available rabbit reticulocyte lysate system.

Materials:

-

Rabbit Reticulocyte Lysate Kit (commercial)

-

Luciferase mRNA (or other reporter mRNA)

-

Amino acid mixture (minus leucine (B10760876) or methionine, depending on the radiolabel)

-

[35S]-Methionine or [14C]-Leucine

-

Puromycin and this compound stock solutions

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a master mix containing rabbit reticulocyte lysate, amino acid mixture, and RNase inhibitor.

-

Aliquot the master mix into separate reaction tubes.

-

Add varying concentrations of puromycin or this compound to the respective tubes. Include a no-inhibitor control.

-

Initiate the translation reaction by adding the reporter mRNA and the radiolabeled amino acid.

-

Incubate the reactions at 30°C for 60-90 minutes.

-

Stop the reactions by adding NaOH to hydrolyze the aminoacyl-tRNAs.

-

Precipitate the newly synthesized proteins by adding cold TCA.

-

Collect the precipitated protein on glass fiber filters by vacuum filtration.

-

Wash the filters with cold TCA and then ethanol.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control and determine the IC50 value for puromycin.

Puromycin N-acetyltransferase (PAC) Enzyme Assay

This colorimetric assay measures the activity of PAC by detecting the production of Coenzyme A (CoA) during the acetylation of puromycin.

Materials:

-

Purified PAC enzyme

-

Puromycin

-

Acetyl-CoA

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, puromycin, and DTNB.

-

Add the purified PAC enzyme to the reaction mixture.

-

Initiate the reaction by adding acetyl-CoA.

-

The PAC enzyme will transfer the acetyl group from acetyl-CoA to puromycin, releasing CoA.

-

The free sulfhydryl group of CoA will react with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which has a yellow color.

-

Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

-

The rate of the reaction is proportional to the PAC enzyme activity.

Cell-Based Puromycin Selection (Kill Curve) Protocol

This protocol determines the optimal concentration of puromycin for selecting stably transfected cells.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Puromycin stock solution

-

Multi-well culture plates (e.g., 96-well or 24-well)

-

Cell viability assay reagent (e.g., MTT, resazurin)

Procedure:

-

Seed the cells in a multi-well plate at a density that allows for several days of growth.

-

Allow the cells to adhere and recover for 24 hours.

-

Prepare a series of dilutions of puromycin in complete culture medium. The concentration range should be broad enough to identify both sublethal and lethal doses (e.g., 0.1 - 10 µg/mL).

-

Replace the medium in the wells with the medium containing the different concentrations of puromycin. Include a no-puromycin control.

-

Incubate the cells and monitor their viability daily for 3-7 days.

-

After the incubation period, assess cell viability using a suitable assay.

-

The optimal concentration for selection is the lowest concentration that results in complete cell death of the non-transfected cells within the desired timeframe (typically 3-5 days).

Conclusion

The acetylation of puromycin to form this compound represents a critical molecular switch, converting a potent inhibitor of a fundamental cellular process into a signaling molecule with distinct biological effects. For researchers in drug development and molecular biology, understanding the chemical and functional differences between these two molecules is paramount. Puromycin remains an invaluable tool for protein synthesis research and for the selection of genetically modified cells. In contrast, this compound emerges as a modulator of cellular signaling, offering new avenues for investigating pathways such as TGF-β. The experimental protocols provided herein serve as a foundation for the practical application and further exploration of these two fascinating compounds.

References

N-Acetylpuromycin: A Technical Guide to a Puromycin Aminonucleoside Analog for Modulating TGF-β Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylpuromycin, a derivative of the aminonucleoside antibiotic puromycin (B1679871), presents a unique pharmacological profile. Unlike its parent compound, this compound does not inhibit protein synthesis, rendering it a valuable tool for dissecting specific cellular signaling pathways without inducing global translational arrest. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action as a modulator of the Transforming Growth Factor-β (TGF-β) signaling pathway through the targeted degradation of the transcriptional co-repressors, SnoN and Ski. This document details its synthesis, biological activity, and relevant experimental protocols, offering a comprehensive resource for researchers in cell biology, oncology, and drug discovery.

Introduction

Puromycin is a well-established antibiotic that acts as an analog of the 3' end of aminoacyl-tRNA, leading to premature chain termination during protein synthesis in both prokaryotic and eukaryotic cells.[1] This broad-spectrum activity, while useful as a selection agent in cell culture, limits its therapeutic and research applications where specific pathway modulation is desired without global cytotoxicity.

This compound emerges as a critical analog that overcomes this limitation. It is the biologically inactive form of puromycin, produced enzymatically by puromycin N-acetyltransferase (PAC).[1][2] This acetylation of the reactive amino group on the amino acid moiety of puromycin prevents its incorporation into the nascent polypeptide chain, thus abrogating its protein synthesis inhibitory activity.[1]

The primary utility of this compound in a research context lies in its ability to promote TGF-β signaling.[3][4] It achieves this by inducing the downregulation of SnoN and Ski, two proto-oncoproteins that act as potent negative regulators of the TGF-β pathway.[3][4] By facilitating the degradation of these repressors, this compound effectively sensitizes cells to TGF-β-mediated responses, such as cell cycle arrest, differentiation, and apoptosis.

Chemical Properties and Synthesis

This compound is the acetylated form of puromycin, with the acetyl group attached to the α-amino group of the O-methyl-L-tyrosine moiety.

Chemical Structure

IUPAC Name: (2S)-2-acetamido-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide[5]

Molecular Formula: C₂₄H₃₁N₇O₆[4]

Molecular Weight: 513.55 g/mol [3][4]

Synthesis

While this compound is the natural product of enzymatic inactivation of puromycin by puromycin N-acetyltransferase, a chemical synthesis approach can be employed for its preparation in a laboratory setting. A general method for the N-acetylation of primary amines can be adapted for the synthesis of this compound from puromycin.

Protocol for Chemical Synthesis of this compound:

-

Dissolution: Dissolve puromycin dihydrochloride (B599025) in a suitable solvent such as a mixture of methanol (B129727) and water.

-

Basification: Add a mild base, such as sodium bicarbonate or triethylamine, to neutralize the hydrochloride salt and free the primary amine.

-

Acetylation: Add acetic anhydride (B1165640) dropwise to the solution at 0°C with constant stirring. The acetic anhydride will react with the primary amine of the puromycin to form the acetylated product.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, quench any remaining acetic anhydride by adding a small amount of water.

-

Extraction: Extract the this compound into an organic solvent like ethyl acetate.

-

Purification: Purify the crude product using column chromatography on silica (B1680970) gel, eluting with a gradient of methanol in dichloromethane.

-

Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mechanism of Action: Modulation of TGF-β Signaling

The biological significance of this compound lies in its ability to selectively modulate the TGF-β signaling pathway. This pathway is crucial in regulating a multitude of cellular processes, and its dysregulation is implicated in various diseases, including cancer and fibrosis.

The TGF-β Signaling Pathway

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. These phosphorylated R-Smads then form a complex with the common-mediator Smad (Co-Smad), Smad4. This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes.

Role of SnoN and Ski as Negative Regulators

SnoN (Ski-related novel protein N) and Ski (Sloan-Kettering Institute proto-oncoprotein) are transcriptional co-repressors that antagonize TGF-β signaling. They achieve this by binding to the Smad complex in the nucleus, thereby preventing its interaction with transcriptional co-activators and hindering the expression of TGF-β target genes. The levels of SnoN and Ski are tightly regulated, and their degradation is a key step in the activation of the TGF-β pathway.

This compound-Induced Degradation of SnoN and Ski

This compound has been shown to downregulate the protein expression of both SnoN and Ski.[3] This effect is independent of MAPK activation and, crucially, does not involve the inhibition of protein synthesis.[3] By promoting the degradation of these negative regulators, this compound allows for a more robust and sustained activation of the TGF-β signaling cascade in the presence of TGF-β ligands.

Quantitative Data

| Parameter | Value | Compound | Reference |

| Molecular Weight | 513.55 g/mol | This compound | [3][4] |

| Purity | ≥98% (HPLC) | This compound | [3] |

| Solubility in DMSO | Up to 100 mM | This compound | [3] |

| Solubility in 1eq. HCl | Up to 100 mM | This compound | [3] |

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on TGF-β signaling.

Western Blot Analysis of SnoN and Ski Protein Levels

This protocol allows for the quantification of SnoN and Ski protein levels in response to this compound treatment.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for different time points. Include a vehicle-treated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for SnoN, Ski, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the levels of SnoN and Ski to the loading control.

TGF-β Luciferase Reporter Assay

This assay measures the transcriptional activity of the TGF-β pathway in response to this compound treatment.

Methodology:

-

Cell Transfection: Co-transfect cells with a TGF-β responsive firefly luciferase reporter plasmid (containing Smad binding elements) and a constitutively active Renilla luciferase plasmid (for normalization).

-

Cell Treatment: After 24 hours, treat the transfected cells with this compound in the presence or absence of a low dose of TGF-β ligand.

-

Cell Lysis: After the desired incubation period (e.g., 18-24 hours), lyse the cells using the luciferase assay buffer.

-

Luminescence Measurement: Measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in luciferase activity relative to the untreated control.

Conclusion

This compound stands as a valuable chemical tool for the investigation of the TGF-β signaling pathway. Its ability to induce the degradation of the key negative regulators SnoN and Ski, without the confounding effects of protein synthesis inhibition, allows for a more precise understanding of the downstream consequences of TGF-β activation. This technical guide provides a foundational understanding of this compound's properties, mechanism, and application in experimental settings, empowering researchers to leverage this unique compound in their studies of cellular signaling, cancer biology, and beyond. Further research is warranted to elucidate the precise molecular mechanisms of this compound-induced SnoN/Ski degradation and to explore its potential therapeutic applications.

References

- 1. Acetylation of puromycin by Streptomyces alboniger the producing organism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small-molecule displacement of a cryptic degron causes conditional protein degradation [ouci.dntb.gov.ua]

- 3. cdn.stemcell.com [cdn.stemcell.com]

- 4. researchgate.net [researchgate.net]

- 5. Regulation of TGF-(beta) signalling by N-acetylgalactosaminyltransferase-like 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetylpuromycin: A Technical Guide to Solubility and Stability for the Research Professional

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's physicochemical properties is paramount for successful experimental design and therapeutic application. This in-depth technical guide focuses on the solubility and stability of N-Acetylpuromycin, a derivative of the aminonucleoside antibiotic puromycin (B1679871).

This compound has garnered interest in cell biology research for its distinct mechanism of action compared to its parent compound. It has been shown to downregulate the expression of the oncoproteins SnoN and Ski, thereby promoting Transforming Growth Factor-β (TGF-β) signaling.[1] This guide provides a detailed overview of its solubility in common laboratory solvents and outlines key considerations and protocols for assessing its stability under various conditions.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C24H31N7O6 | [2] |

| Molecular Weight | 513.55 g/mol | [2] |

| CAS Number | 22852-13-7 |

Solubility Profile

The solubility of this compound is a critical factor for its effective use in in vitro and in vivo studies. The following table summarizes the available quantitative data for its solubility in various solvents. It is important to note that for some common solvents, specific data for this compound is limited. In such cases, data for the closely related parent compound, puromycin, is provided as a reference point.

| Solvent | This compound Solubility | Puromycin Hydrochloride Solubility (for reference) |

| Dimethyl Sulfoxide (DMSO) | 51.35 mg/mL (100 mM) | ~10 mg/mL[3] |

| 1 eq. Hydrochloric Acid (HCl) | 51.35 mg/mL (100 mM) | Not available |

| Ethanol | Data not available | ~1 mg/mL[3] |

| Dimethylformamide (DMF) | Data not available | ~10 mg/mL[3] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Data not available | ≥10 mg/mL[3] |

| Water | Data not available | Soluble |

Stability Characteristics

Key factors that can affect the stability of this compound include:

-

pH: The amide and glycosidic bonds in this compound may be susceptible to hydrolysis under acidic or alkaline conditions. Stability studies of other N-acetylated compounds, such as N-acetylneuraminic acid, have shown significant degradation at pH values below 3 and above 10.[7][8][9][10]

-

Temperature: Elevated temperatures can accelerate the rate of chemical degradation. Long-term storage at low temperatures (e.g., -20°C or -80°C) is generally recommended for aminonucleoside antibiotics and their derivatives.

-

Light: Exposure to ultraviolet or fluorescent light can induce photodegradation of certain chemical structures. It is advisable to store this compound, both in solid form and in solution, protected from light.

-

Oxidation: The presence of oxidizing agents could potentially lead to the degradation of the molecule.

Experimental Protocols

Solubility Determination: Shake-Flask Method

A widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, PBS) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Determine the concentration of this compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[4]

Methodology:

-

Sample Preparation: Prepare solutions of this compound in various buffers covering a range of pH values (e.g., pH 2, 7, 10).

-

Stress Conditions: Subject the solutions to various stress conditions, including:

-

Elevated Temperature: Incubate at temperatures such as 40°C, 60°C, and 80°C.

-

Photostability: Expose to light according to ICH guidelines.

-

Oxidative Stress: Add a controlled amount of an oxidizing agent like hydrogen peroxide.

-

-

Time-Point Analysis: At specified time intervals, withdraw aliquots from each condition.

-

Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of any degradation products. The degradation kinetics can then be determined by plotting the concentration of this compound against time.[7][8][9][10][11]

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects by modulating the Transforming Growth Factor-β (TGF-β) signaling pathway.[1] The TGF-β pathway plays a critical role in regulating cell growth, differentiation, and apoptosis.[12][13]

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI).[12][13] The activated TGFβRI subsequently phosphorylates receptor-regulated SMADs (R-SMADs), such as SMAD2 and SMAD3. These activated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[12][14][15]

The proteins SnoN and Ski act as transcriptional co-repressors, negatively regulating the TGF-β pathway by interacting with the SMAD complex and preventing it from activating gene expression.[16][17] this compound has been shown to downregulate the expression of SnoN and Ski proteins.[1] This reduction in the levels of these negative regulators leads to an enhancement of TGF-β signaling.

Below is a diagram illustrating the TGF-β signaling pathway and the point of intervention by this compound.

Experimental Workflow for Assessing this compound's Effect on TGF-β Signaling

The following workflow outlines a typical experiment to confirm the effect of this compound on the TGF-β signaling pathway.

This technical guide provides a foundational understanding of the solubility and stability of this compound, crucial for its application in research. The provided protocols and diagrams offer a practical framework for scientists working with this compound. Further experimental validation of the solubility and stability profile in a broader range of conditions will undoubtedly enhance its utility in the scientific community.

References

- 1. Downregulation of SnoN oncoprotein induced by antibiotics anisomycin and puromycin positively regulates transforming growth factor-β signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C24H31N7O6 | CID 46173769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. ema.europa.eu [ema.europa.eu]

- 6. database.ich.org [database.ich.org]

- 7. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 13. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SnoN and Ski protooncoproteins are rapidly degraded in response to transforming growth factor β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SnoN and Ski protooncoproteins are rapidly degraded in response to transforming growth factor beta signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ski and SnoN, potent negative regulators of TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The transforming activity of Ski and SnoN is dependent on their ability to repress the activity of Smad proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetylpuromycin: A Comprehensive Biochemical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylpuromycin is the biologically inactive, acetylated derivative of the well-known aminonucleoside antibiotic, puromycin (B1679871). While puromycin is a potent inhibitor of protein synthesis across all domains of life, this compound does not possess this cytotoxic capability. Instead, recent research has unveiled a distinct biochemical role for this compound in the modulation of cellular signaling pathways, specifically the Transforming Growth Factor-β (TGF-β) signaling cascade. This technical guide provides an in-depth exploration of the biochemical properties of this compound, its mechanism of action, and detailed experimental protocols for its study.

Chemical and Physical Properties

This compound is produced by the enzymatic acetylation of puromycin by puromycin N-acetyltransferase (PAC).[1] This modification neutralizes the reactive amino group on the amino acid moiety of puromycin, thereby preventing its incorporation into nascent polypeptide chains.[1][2]

| Property | Value | Source |

| IUPAC Name | (2S)-2-acetamido-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide | [3] |

| Molecular Formula | C24H31N7O6 | [3] |

| Molecular Weight | 513.55 g/mol | [3] |

| CAS Number | 22852-13-7 | [4] |

| PubChem CID | 46173769 | [3] |

| Solubility | Soluble in DMSO (100 mM) and 1eq. HCl (100 mM) | [4] |

Mechanism of Action

Inactivation of Puromycin

The primary and most well-understood biochemical role of this compound is as the product of puromycin detoxification. The enzyme Puromycin N-acetyltransferase (PAC), originally isolated from Streptomyces alboniger, catalyzes the transfer of an acetyl group from acetyl-CoA to the primary amine of the tyrosinyl moiety of puromycin.[5] This acetylation prevents the puromycin molecule from mimicking an aminoacyl-tRNA and entering the A-site of the ribosome, thus abrogating its protein synthesis inhibitory activity.[1][2]

Figure 1: Inactivation of Puromycin by Puromycin N-acetyltransferase (PAC).

Modulation of TGF-β Signaling

Beyond its role as an inactivated antibiotic, this compound has been identified as a modulator of the Transforming Growth Factor-β (TGF-β) signaling pathway.[4][6] It has been shown to promote TGF-β signaling by downregulating the expression of the oncoproteins SnoN and Ski.[4][6][7] SnoN and Ski are negative regulators of the TGF-β pathway; they bind to the Smad complex, preventing it from regulating the transcription of target genes. By reducing the levels of SnoN and Ski, this compound effectively enhances the cellular response to TGF-β.[6][7] This activity is independent of MAPK activation.[4][6]

Figure 2: this compound enhances TGF-β signaling by downregulating SnoN and Ski.

Quantitative Data

Quantitative data for the direct biochemical activity of this compound is limited. The primary available data relates to the enzyme responsible for its synthesis, Puromycin N-acetyltransferase (PAC).

| Parameter | Value | Substrate | Source |

| Km | 1.7 µM | Puromycin | [5] |

| Km | 4.6 µM | O-demethylpuromycin | [5] |

No peer-reviewed studies with specific IC50 or EC50 values for the effect of this compound on the downregulation of SnoN and Ski or the potentiation of TGF-β signaling have been identified at the time of this writing.

Experimental Protocols

Puromycin N-acetyltransferase (PAC) Activity Assay

This protocol is adapted from a coupled colorimetric assay used to measure PAC activity.[8] The assay quantifies the release of Coenzyme A (CoA) during the acetylation of puromycin, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.

Figure 3: Workflow for a colorimetric PAC activity assay.

Materials:

-

Purified Puromycin N-acetyltransferase (PAC)

-

Puromycin solution

-

Acetyl-CoA solution

-

DTNB (Ellman's reagent) solution

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reaction Setup: In a 96-well microplate, prepare the reaction mixture containing the assay buffer, a known concentration of puromycin (e.g., 200 µM), and varying concentrations of the PAC enzyme to be tested.[8]

-

Initiate Reaction: Start the reaction by adding a saturating concentration of Acetyl-CoA.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 20 minutes) to allow for the enzymatic reaction to proceed.[8]

-

Colorimetric Detection: Add the DTNB solution to each well. The free sulfhydryl group of the CoA produced during the reaction will react with DTNB.

-

Measurement: Immediately measure the absorbance at 412 nm using a microplate reader.

-

Data Analysis: The rate of the reaction can be determined from the change in absorbance over time. A standard curve using known concentrations of CoA can be used to quantify the amount of product formed. The specific activity of the enzyme can then be calculated (e.g., in nmol/min/mg).[8]

Western Blotting for SnoN and Ski Downregulation

To assess the effect of this compound on the expression levels of SnoN and Ski, a standard Western blotting protocol can be employed. This method allows for the semi-quantitative determination of protein levels in cell lysates.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific for SnoN, Ski, and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with varying concentrations of this compound for a specified time course (e.g., 24, 48, 72 hours). Include an untreated control.

-

Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer containing protease inhibitors to prevent protein degradation.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading of samples.

-

SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against SnoN, Ski, and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the SnoN and Ski bands to the loading control to determine the relative change in protein expression upon treatment with this compound.

Conclusion

This compound presents a fascinating case of a molecule with a dual identity. While it is the inert byproduct of puromycin resistance, it also possesses the ability to modulate the critical TGF-β signaling pathway by downregulating the inhibitory proteins SnoN and Ski. This technical guide provides a foundational understanding of the biochemical properties of this compound and offers detailed protocols for its further investigation. The exploration of its role in TGF-β signaling may open new avenues for research in areas where this pathway is dysregulated, such as in fibrosis and cancer. Further studies are warranted to quantify the precise dose-response relationship of this compound in this signaling context and to elucidate the full spectrum of its cellular effects.

References

- 1. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. This compound | TGF-β Receptors | Tocris Bioscience [tocris.com]

- 5. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 6. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Downregulation of SnoN oncoprotein induced by antibiotics anisomycin and puromycin positively regulates transforming growth factor-β signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recombinant Cell-Permeable Puromycin N-Acetyltransferase Confers Puromycin Resistance by Direct Protein Transduction - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on N-Acetylpuromycin and Its Relationship to Ribosomal Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Puromycin (B1679871) is a potent, broad-spectrum inhibitor of protein synthesis, acting as a structural mimic of aminoacyl-tRNA to terminate translation prematurely. Its acetylated form, N-Acetylpuromycin, however, is biologically inactive with respect to ribosomal function. This technical guide provides a comprehensive overview of the mechanism of puromycin, its enzymatic inactivation through N-acetylation by Puromycin N-acetyltransferase (PAC), and the resulting properties of this compound. We clarify that this compound does not inhibit ribosomal activity and detail its distinct, non-ribosomal biological effects, particularly on the TGF-β signaling pathway. This document serves as a critical resource for researchers utilizing the puromycin selection system or studying ribosome-targeting antibiotics, providing detailed experimental protocols to differentiate the activities of puromycin and this compound and to characterize the kinetics of the PAC enzyme.

Introduction: Puromycin and Its Inactive Counterpart

Puromycin, an aminonucleoside antibiotic produced by Streptomyces alboniger, is a cornerstone tool in molecular biology for its ability to potently inhibit protein synthesis in both prokaryotic and eukaryotic cells.[1] It functions by mimicking the 3'-end of an aminoacyl-tRNA, leading to the premature termination of nascent polypeptide chains.[1]

In contrast, this compound is the inactive, acetylated derivative of puromycin.[1] The acetylation, catalyzed by the enzyme Puromycin N-acetyltransferase (PAC), represents a primary mechanism of resistance to the antibiotic.[2][3] This modification blocks the reactive amino group essential for puromycin's activity, rendering this compound unable to interfere with ribosomal function. Understanding the distinction between these two molecules is crucial for the proper design and interpretation of experiments involving puromycin selection, protein synthesis analysis, and drug development.

This guide will dissect the ribosomal effects of puromycin, the biochemical process of its inactivation, the resultant non-activity of this compound at the ribosome, and its separate biological roles.

The Mechanism of Ribosomal Inhibition by Puromycin

Puromycin's inhibitory action is a direct consequence of its structural similarity to the tyrosyl-aminoacyl-tRNA. The mechanism can be summarized in the following steps:

-

A-Site Binding: Puromycin enters the ribosomal A (acceptor) site, which is normally occupied by an incoming aminoacyl-tRNA.

-

Peptidyl Transfer: The peptidyltransferase center (PTC) of the large ribosomal subunit catalyzes the formation of a peptide bond between the C-terminus of the nascent polypeptide chain (located in the P-site) and the primary amine of puromycin.

-

Premature Chain Termination: The resulting peptidyl-puromycin adduct is weakly bound to the ribosome. Because the amide bond in puromycin is stable and it lacks a tRNA body to engage with translocation factors, the polypeptide chain disassociates from the ribosome, leading to the release of a truncated, non-functional protein.

This process effectively halts protein synthesis.

Inactivation via N-Acetylation: The Role of Puromycin N-acetyltransferase (PAC)

The primary resistance mechanism against puromycin is its enzymatic inactivation by Puromycin N-acetyltransferase (PAC).[3] The gene encoding this enzyme, pac, was originally isolated from S. alboniger and is widely used as a dominant selectable marker in molecular biology for generating stable cell lines.[4][5]

The PAC enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the reactive primary amine of the puromycin molecule.[4] This reaction forms this compound. The addition of the acetyl group blocks the nucleophilic attack by the amine on the peptidyl-tRNA ester bond, thereby preventing the formation of peptidyl-puromycin and leaving protein synthesis unaffected.

This compound: A Ribosomally Inactive Metabolite with Other Biological Functions

Lack of Ribosomal Interaction

This compound does not bind to ribosomes or inhibit protein synthesis. The acetylation of its α-amino group fundamentally alters its chemical properties, preventing it from acting as an acceptor for the nascent polypeptide chain at the ribosomal PTC. Therefore, its direct effect on ribosomal function is null.

Non-Ribosomal Biological Activity: TGF-β Signaling

While inactive at the ribosome, this compound has been reported to possess other biological activities. Notably, it can downregulate the expression of SnoN and Ski proteins. These proteins are negative regulators of the Transforming Growth Factor-β (TGF-β) signaling pathway. By reducing their expression, this compound effectively promotes TGF-β signaling.[6] This action is independent of protein synthesis inhibition and MAPK activation.

The TGF-β pathway is a crucial signaling cascade involved in numerous cellular processes, including growth, differentiation, and apoptosis.[6][7] It signals through receptor serine/threonine kinases at the cell surface, leading to the phosphorylation and activation of SMAD transcription factors.[6] Activated R-SMADs complex with SMAD4 and translocate to the nucleus to regulate target gene expression.[6] The ability of this compound to modulate this pathway highlights its potential for biological effects entirely separate from the canonical action of its parent compound.

Quantitative Data Summary

The table below summarizes the key comparative data between Puromycin and this compound. Quantitative kinetic data for PAC enzymes can vary between wild-type and mutant forms.

| Parameter | Puromycin | This compound | Reference |

| Primary Target | Ribosomal A-Site (PTC) | SnoN/Ski Proteins | [1],[6] |

| Effect on Protein Synthesis | Potent Inhibition | No Effect | [1],[6] |

| Mechanism | Premature Chain Termination | Downregulation of TGF-β inhibitors | [1],[6] |

| PAC Specific Activity | (Substrate for PAC) | (Product of PAC) | [3] |

| Value | N/A | N/A | [3] |

| Wild-Type TAT-PAC | 197 nmol/min/mg | N/A | [3] |

| IC50 (P. falciparum) | Sensitive | Resistant (due to PAC) | [5] |

| PAC-expressing parasites | ~3-fold higher IC50 | N/A | [5] |

Experimental Protocols

Protocol: In Vitro Translation Inhibition Assay

This protocol assesses the inhibitory effect of a compound on protein synthesis using a commercially available rabbit reticulocyte lysate system.

Workflow:

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine rabbit reticulocyte lysate, an amino acid mixture lacking methionine, and ³⁵S-labeled methionine.

-

Add Components: Add a reporter mRNA (e.g., luciferase mRNA) to initiate translation.

-

Treatment: Aliquot the master mix into separate tubes and add the test compounds:

-

Puromycin (positive control, e.g., 1-100 µM final concentration).

-

This compound (test compound, same concentration range).

-

Nuclease-free water (negative control).

-

-

Incubation: Incubate the reactions at 30°C for 60-90 minutes to allow for protein synthesis.

-

Termination and Precipitation: Stop the reactions by adding RNase A and placing on ice. Precipitate the newly synthesized proteins by adding trichloroacetic acid (TCA).

-

Quantification: Collect the precipitated protein on glass fiber filters. Wash the filters to remove unincorporated ³⁵S-methionine. Measure the radioactivity of the filters using a scintillation counter.

-

Analysis: Compare the counts per minute (CPM) from the treated samples to the negative control to determine the percentage of inhibition.

Protocol: Puromycin N-acetyltransferase (PAC) Activity Assay

This protocol measures the kinetic activity of the PAC enzyme by spectrophotometrically detecting the release of Coenzyme A (CoA) during the acetylation reaction.[3]

Methodology:

-

Reagent Preparation:

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5.

-

Substrates: Prepare stock solutions of Puromycin and Acetyl-CoA in assay buffer.

-

Enzyme: Purified PAC enzyme diluted to the desired concentration (e.g., 5 µg/mL).[3]

-

Detection Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

-

-

Reaction Setup: In a 96-well plate or cuvette, combine the assay buffer, puromycin, DTNB, and acetyl-CoA.

-

Initiate Reaction: Start the reaction by adding the PAC enzyme solution.

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer. The increase in absorbance corresponds to the formation of the TNB²⁻ anion as DTNB reacts with the free sulfhydryl group of the released CoA.

-

Data Analysis:

-

Calculate the reaction rate using the Beer-Lambert law (Extinction coefficient for TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹).

-

To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of one substrate (e.g., puromycin) while keeping the other (acetyl-CoA) at a saturating concentration.

-

Plot the initial reaction velocities against substrate concentration and fit the data to the Michaelis-Menten equation.

-

Conclusion

This compound is the ribosomally inactive product of the enzymatic detoxification of puromycin. Its effect on ribosomal function is, by definition, non-existent, a critical fact for researchers in cell biology and drug discovery. While puromycin acts as a potent inhibitor of translation by causing premature chain termination, this compound's biological relevance lies in its role as an indicator of puromycin resistance and its distinct, non-ribosomal activities, such as the modulation of the TGF-β signaling pathway. The experimental protocols provided in this guide offer robust methods to confirm the differential activities of these compounds and to characterize the enzymes responsible for this crucial biochemical transformation. A clear understanding of this relationship is essential for the accurate interpretation of data from systems employing the widely used pac resistance gene and for exploring the broader biological landscape of antibiotic metabolites.

References

- 1. cdn.stemcell.com [cdn.stemcell.com]

- 2. jmb.or.kr [jmb.or.kr]

- 3. Recombinant Cell-Permeable Puromycin N-Acetyltransferase Confers Puromycin Resistance by Direct Protein Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Puromycin-N-acetyltransferase as a selectable marker for use in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

Understanding N-Acetylpuromycin's mode of action

An In-Depth Technical Guide to the Mode of Action of N-Acetylpuromycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a derivative of the well-known protein synthesis inhibitor puromycin (B1679871), presents a distinct and nuanced mode of action centered on the modulation of key cellular signaling pathways. Unlike its precursor, this compound does not inhibit protein synthesis by targeting ribosomes.[1][2] Instead, its primary mechanism involves the potentiation of the Transforming Growth Factor-β (TGF-β) signaling pathway through the downregulation of the transcriptional co-repressors and oncoproteins, SnoN and Ski.[1][2] This technical guide provides a comprehensive overview of this compound's mechanism, supported by experimental data, detailed protocols for its study, and visualizations of the involved pathways and workflows.

Introduction: A Departure from Conventional Protein Synthesis Inhibition

Puromycin is a widely recognized aminonucleoside antibiotic that functions as a structural analog of the 3' end of aminoacyl-tRNA, leading to premature chain termination during protein synthesis in both prokaryotic and eukaryotic cells.[2][3][4][5][6] Resistance to puromycin is often conferred by the enzyme Puromycin N-acetyltransferase (PAC), which catalyzes the transfer of an acetyl group from acetyl-CoA to the reactive amino group of puromycin, thereby inactivating it and forming this compound.[3][4][5]

While this compound is the product of this resistance mechanism, it has emerged as a molecule with its own distinct biological activity. Crucially, this compound does not bind to ribosomes and does not block protein synthesis.[1][2] Its mode of action lies in the intricate regulation of the TGF-β signaling cascade.

Core Mechanism: Potentiation of TGF-β Signaling

The primary mode of action of this compound is the promotion of the TGF-β signaling pathway.[1][2] This is achieved through the specific downregulation of SnoN and Ski proteins.[1][2]

2.1. The Role of SnoN and Ski in TGF-β Signaling

SnoN and Ski are proto-oncoproteins that act as potent negative regulators of the TGF-β signaling pathway.[7][8][9][10] They function as transcriptional co-repressors, binding to the Smad protein complexes (Smad2, Smad3, and Smad4) that are the central mediators of TGF-β signaling.[7][11] This interaction prevents the Smad complexes from activating the transcription of TGF-β target genes.[7][11]

Under normal physiological conditions, TGF-β signaling induces the rapid, proteasome-mediated degradation of SnoN and Ski, allowing for the activation of its downstream targets.[7][12]

2.2. This compound-Mediated Downregulation of SnoN and Ski

This compound downregulates the expression of both SnoN and Ski proteins.[1][2] By reducing the levels of these inhibitory proteins, this compound effectively removes the brakes on the TGF-β signaling pathway, leading to its potentiation. This effect has been shown to be independent of MAPK activation.[1][2] The precise mechanism by which this compound induces the downregulation of SnoN and Ski is an area of ongoing investigation but is understood to facilitate the signaling cascade initiated by TGF-β.

Quantitative Data

The following table summarizes key quantitative information for this compound.

| Parameter | Value | Source |

| Molecular Weight | 513.55 g/mol | [1][2] |

| Formula | C24H31N7O6 | [2] |

| CAS Number | 22852-13-7 | [2] |

| Solubility in DMSO | ≥ 51.35 mg/mL (100 mM) | [2] |

| Solubility in 1eq. HCl | ≥ 51.35 mg/mL (100 mM) | [2] |

Signaling Pathway Visualization

The following diagram illustrates the mode of action of this compound on the TGF-β signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the mode of action of this compound.

5.1. Protocol 1: Western Blot Analysis of SnoN and Ski Protein Levels

This protocol details the procedure to quantify the change in SnoN and Ski protein expression in response to this compound treatment.

Materials:

-

Cell line of interest (e.g., HepG2, mink lung epithelial cells)

-

Cell culture medium and supplements

-

This compound

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132) as a positive control for protein stabilization

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Western blotting apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-SnoN, anti-Ski, anti-Actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at a suitable density and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) or DMSO for a specified time (e.g., 8, 16, 24 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells with RIPA buffer containing protease inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples to the same concentration and boil with Laemmli buffer.

-

Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against SnoN, Ski, and Actin overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify band intensities and normalize the levels of SnoN and Ski to the loading control (Actin).

-

5.2. Protocol 2: TGF-β Signaling Luciferase Reporter Assay

This protocol measures the activity of the TGF-β signaling pathway in response to this compound.

Materials:

-

HEK293 or other suitable cells

-

Cell culture medium

-

Constitutively expressing Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

This compound

-

Recombinant human TGF-β1 (positive control)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Transfection:

-

Co-transfect cells with the TGF-β responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.

-

-

Cell Treatment:

-

Treat the cells with this compound at various concentrations.

-

Include a positive control group treated with TGF-β1 (e.g., 20 ng/ml) and a vehicle control group.

-

Incubate for 18-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells according to the dual-luciferase assay kit instructions.

-

Measure the firefly luciferase activity in a luminometer.

-

Measure the Renilla luciferase activity in the same wells.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold change in luciferase activity relative to the vehicle control.

-

Experimental Workflow Visualization

The following diagram illustrates the workflow for the Western blot analysis of SnoN and Ski protein levels.

Conclusion and Future Directions

This compound represents a fascinating example of a molecule whose biological activity diverges significantly from its parent compound. Its role as a promoter of TGF-β signaling through the downregulation of SnoN and Ski provides a valuable tool for researchers studying this critical pathway.[1][2] Unlike puromycin, its lack of ribotoxicity makes it a more specific pharmacological agent for modulating TGF-β signaling.

Future research should focus on elucidating the precise molecular mechanism by which this compound leads to the downregulation of SnoN and Ski. Investigating its potential therapeutic applications in diseases where TGF-β signaling is dysregulated, such as fibrosis and certain cancers, is also a promising avenue for further exploration.[13] The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for advancing our understanding of this compound's mode of action.

References

- 1. Downregulation of SnoN oncoprotein induced by antibiotics anisomycin and puromycin positively regulates transforming growth factor-β signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | TGF-β Receptors | Tocris Bioscience [tocris.com]

- 3. Fast Quantitation of TGF-β Signaling Using Adenoviral Reporter | Springer Nature Experiments [experiments.springernature.com]

- 4. Luciferase reporter assay for determination of TGF-β activity [bio-protocol.org]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. researchgate.net [researchgate.net]

- 7. Ski and SnoN, potent negative regulators of TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ski and SnoN, potent negative regulators of TGF-beta signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transcriptional cofactors Ski and SnoN are major regulators of the TGF-β/Smad signaling pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ski co-repressor complexes maintain the basal repressed state of the TGF-beta target gene, SMAD7, via HDAC3 and PRMT5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SnoN and Ski protooncoproteins are rapidly degraded in response to transforming growth factor β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to N-Acetylpuromycin as a Control Compound in Puromycin-Based Assays

This guide provides a comprehensive overview of this compound and its critical role as a negative control in various assays that utilize puromycin (B1679871) to measure global protein synthesis. It details the underlying mechanisms, experimental protocols, and data interpretation, offering a technical resource for accurate and reliable experimental design.

Introduction: The Role of Puromycin in Measuring Protein Synthesis

Puromycin is an aminonucleoside antibiotic produced by Streptomyces alboniger. Its structural similarity to the 3' end of aminoacyl-tRNA allows it to enter the A-site of the ribosome, where it is incorporated into the C-terminus of nascent polypeptide chains. This incorporation terminates translation, leading to the release of puromycylated peptides and a subsequent inhibition of protein synthesis. This unique mechanism of action has been harnessed in several techniques to monitor the rate of global protein synthesis in cells.

One of the most common methods is the Surface Sensing of Translation (SUnSET) technique, which uses an anti-puromycin antibody to detect puromycylated peptides via western blotting, immunofluorescence, or flow cytometry. The intensity of the signal is directly proportional to the rate of translation.

The Critical Need for a Negative Control: this compound

To ensure the specificity of puromycin-based assays and to rule out non-specific antibody binding or other experimental artifacts, a robust negative control is essential. This compound serves as this ideal control compound.

The acetylation of the primary amine on the puromycin molecule in this compound blocks its ability to form a peptide bond with the growing polypeptide chain. While it can still enter the ribosomal A-site, it does not get incorporated into the nascent chain. Consequently, it does not lead to the premature termination of translation or the formation of puromycylated fragments. This makes it an excellent tool to confirm that the signal detected in a puromycin-based assay is genuinely a result of active translation.

Mechanism of Action: Puromycin vs. This compound

The key difference in the mechanism of action between puromycin and this compound lies in the chemical modification of the amino group.

-

Puromycin: Mimics aminoacyl-tRNA, enters the ribosomal A-site, and is covalently linked to the nascent polypeptide chain, causing premature chain termination.

-

This compound: The acetylated amino group prevents the formation of a peptide bond. It may still interact with the ribosome but is not incorporated into the peptide chain, thus not affecting translation.

Figure 1. Comparative mechanism of ribosomal interaction.

Quantitative Data Summary

The following table summarizes typical quantitative data observed when using puromycin and this compound in cell-based assays. The values are representative and may vary depending on the cell type, experimental conditions, and detection method.

| Parameter | Puromycin | This compound | Untreated Control | Reference |

| Global Protein Synthesis Rate (SUnSET Assay) | >90% inhibition | No significant inhibition | 100% (baseline) | |

| Cell Viability (e.g., MTT Assay after 24h) | Significant decrease | No significant change | 100% (baseline) | |

| Ribosome Occupancy (from Ribosome Profiling) | Increased at start codons, decreased in ORFs | No significant change | Normal distribution | |

| eIF2α Phosphorylation (Stress Response) | Increased | No significant change | Basal level |

Experimental Protocols

This protocol details the use of puromycin and this compound to measure global protein synthesis in cultured cells.

Materials:

-

Cultured cells

-

Complete growth medium

-

Puromycin (stock solution, e.g., 10 mg/mL in water)

-

This compound (stock solution, e.g., 10 mg/mL in water)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Anti-puromycin primary antibody

-

Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and grow to the desired confluency. For the experimental group, add puromycin to the culture medium at a final concentration of 1-10 µg/mL. For the negative control group, add this compound at the same final concentration. For the untreated control, add an equivalent volume of the vehicle (e.g., water). Incubate for 10-30 minutes at 37°C.

-

Cell Lysis: Aspirate the medium and wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Western Blotting:

-

Prepare protein samples by adding Laemmli buffer and boiling.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-puromycin primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using a gel documentation system.

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

-

Figure 2. SUnSET experimental workflow.

Puromycin-induced translation arrest can trigger cellular stress responses, such as the Integrated Stress Response (ISR). A key event in the ISR is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global reduction in protein synthesis but allows for the preferential translation of stress-responsive mRNAs. This compound should not induce this stress response, making it a valuable control for studying the specific effects of translation inhibition.

Figure 3. Puromycin-induced stress signaling.

Interpretation of Results

-

Puromycin-treated samples: Should show a strong signal across a wide range of molecular weights, representing puromycylated nascent polypeptide chains of various lengths.

-

This compound-treated samples: Should show no signal, or a signal comparable to the untreated control, confirming that the anti-puromycin antibody is not binding non-specifically.

-

Untreated samples: Should show no signal, confirming that there is no endogenous cross-reactivity.

Any significant signal in the this compound lane would suggest a potential issue with the antibody or the experimental conditions, warranting further optimization.

Applications in Drug Discovery

In the context of drug development, particularly for compounds targeting the ribosome or protein synthesis machinery, this compound is an indispensable control. It allows researchers to:

-

Validate that the effects of a novel compound on global protein synthesis are specific.

-

Differentiate between direct inhibition of translation and downstream, indirect effects.

-

Ensure the reliability and reproducibility of high-throughput screens that use puromycin-based readouts.

Conclusion

This compound is a fundamentally important control for any experiment utilizing puromycin to assess global protein synthesis. Its inability to be incorporated into nascent polypeptide chains provides a clear and reliable negative control, ensuring the specificity and accuracy of the experimental results. The proper use of this compound, as outlined in the protocols above, is crucial for the rigorous and valid interpretation of data in both basic research and drug discovery settings.

Methodological & Application

Application Notes and Protocols for N-Acetylpuromycin in Ribosome Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylpuromycin is a derivative of the aminonucleoside antibiotic puromycin (B1679871). In this compound, the α-amino group of the tyrosine moiety is acetylated. This chemical modification blocks the ability of the molecule to participate in peptide bond formation, a key step in protein synthesis that is inhibited by puromycin. Consequently, this compound does not effectively inhibit translation. However, it retains a high affinity for the A site of the ribosome's peptidyl transferase center. This property makes this compound an invaluable tool for researchers studying ribosome structure and function, as well as for the development of novel therapeutics targeting the ribosome. Specifically, its inability to be incorporated into a nascent polypeptide chain, combined with its strong binding, makes it an ideal ligand for the affinity purification and isolation of ribosomes from cellular lysates.

This document provides detailed application notes and protocols for the use of this compound in ribosome binding assays, with a focus on ribosome affinity purification.

Principle of Ribosome Affinity Purification using this compound

The core principle of this technique lies in the specific and high-affinity interaction between this compound and the ribosome. By immobilizing this compound on a solid support, such as agarose (B213101) or magnetic beads, a powerful affinity matrix can be created. When a cell lysate containing ribosomes is passed over this matrix, the ribosomes bind to the immobilized this compound. Non-ribosomal components of the lysate can then be washed away, yielding a highly enriched population of ribosomes. These purified ribosomes can subsequently be eluted and used for a variety of downstream applications, including structural studies, functional assays, and proteomic or transcriptomic analysis of ribosome-associated factors. To facilitate this, this compound can be synthesized with a biotin (B1667282) tag, allowing for its immobilization on streptavidin-coated beads.

Quantitative Data for Ribosome Binding Assays

While specific kinetic data for this compound binding to ribosomes is not extensively published, the following table summarizes typical concentration ranges and conditions inferred from studies using puromycin and its derivatives in ribosome binding and translation assays.

| Parameter | Value/Range | Source/Rationale |

| This compound Concentration (for affinity purification) | 1 - 10 µM (Inferred) | Based on concentrations used for other high-affinity ribosome ligands and biotinylated puromycin derivatives in affinity capture experiments. |

| Puromycin Concentration (for in vitro translation inhibition) | 0.1 mM | Optimized final concentration for in vitro translation reactions using Rabbit Reticulocyte Lysate to ensure dissociation of elongating ribosomes. |

| O-propargyl-puromycin (OPP) Concentration (for nascent chain labeling) | 20 µM | Concentration used for pulse-labeling of nascent proteins in cultured cells for proteomic analysis.[1] |

| Ribosome Concentration (in vitro binding assay) | 10 nM - 1 µM | Typical concentration range for in vitro binding studies with ribosomal ligands. |

| Incubation Time (Affinity Capture) | 1 - 4 hours | Standard incubation time to allow for sufficient binding between the ligand and the target protein in affinity purification protocols. |

| Incubation Temperature | 4°C | To maintain ribosome integrity and minimize protease and nuclease activity during purification. |

Experimental Protocols

Protocol 1: Affinity Purification of Ribosomes using Biotinylated this compound

This protocol describes the capture of ribosomes from a mammalian cell lysate using biotinylated this compound immobilized on streptavidin magnetic beads.

Materials:

-

Mammalian cells of interest

-

Lysis Buffer: 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1% Triton X-100, 1 mM DTT, 100 µg/mL cycloheximide, Protease Inhibitor Cocktail, RNase Inhibitor

-

Wash Buffer: 20 mM HEPES-KOH pH 7.5, 150 mM KCl, 5 mM MgCl₂, 0.1% Triton X-100, 1 mM DTT, 100 µg/mL cycloheximide

-

Elution Buffer: 20 mM HEPES-KOH pH 7.5, 500 mM KCl, 5 mM MgCl₂, 10 mM EDTA, 1 mM DTT

-

Biotinylated this compound

-

Streptavidin-coated magnetic beads

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Cell Lysis:

-

Harvest cultured mammalian cells and wash once with ice-cold PBS containing 100 µg/mL cycloheximide.

-

Lyse the cells by adding ice-cold Lysis Buffer and incubating on ice for 10 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.

-

-

Preparation of Affinity Beads:

-

Resuspend the streptavidin magnetic beads in PBS.

-

Wash the beads twice with Lysis Buffer.

-

Incubate the beads with an excess of biotinylated this compound (e.g., 10 µM) in Lysis Buffer for 1 hour at 4°C with gentle rotation to immobilize the ligand.

-

Wash the beads three times with Lysis Buffer to remove unbound biotinylated this compound.

-

-

Ribosome Capture:

-

Add the clarified cell lysate to the prepared affinity beads.

-

Incubate for 2-4 hours at 4°C with gentle rotation to allow ribosomes to bind to the immobilized this compound.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads three times with ice-cold Wash Buffer to remove non-specifically bound proteins and other cellular components.

-

-

Elution:

-

Elute the bound ribosomes by resuspending the beads in Elution Buffer and incubating for 15 minutes at 4°C with gentle agitation. The high salt concentration and EDTA will disrupt the ribosome-ligand interaction.

-

Pellet the beads with a magnetic stand and collect the supernatant containing the purified ribosomes.

-

-

Analysis:

-

The purity and integrity of the isolated ribosomes can be assessed by SDS-PAGE and silver staining to visualize ribosomal proteins, and by agarose gel electrophoresis to check the integrity of ribosomal RNA (rRNA).

-

Protocol 2: In Vitro Ribosome Binding Assay

This protocol provides a method to assess the binding of a compound to the ribosome in a competitive manner using this compound.

Materials:

-

Purified ribosomes (e.g., from E. coli or rabbit reticulocytes)

-

Binding Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NH₄Cl, 10 mM MgCl₂, 2 mM DTT

-

Biotinylated this compound

-

Test compound

-

Streptavidin-coated plates (e.g., 96-well format)

-

Detection antibody (e.g., anti-ribosomal protein antibody conjugated to HRP)

-

Substrate for HRP (e.g., TMB)

Procedure:

-

Plate Coating:

-

Coat the streptavidin-coated microplate wells with biotinylated this compound by incubating with a 1 µM solution in Binding Buffer for 1 hour at room temperature.

-

Wash the wells three times with Binding Buffer to remove unbound ligand.

-

-

Competitive Binding:

-

Prepare a solution of purified ribosomes in Binding Buffer (e.g., 100 nM).

-

In separate tubes, pre-incubate the ribosome solution with varying concentrations of the test compound for 30 minutes at 4°C. Include a control with no test compound.

-

-

Binding to Immobilized Ligand:

-

Add the ribosome/test compound mixtures to the this compound-coated wells.

-

Incubate for 1 hour at 4°C to allow the ribosomes to bind to the immobilized ligand.

-